molecular formula C25H28N2O7 B613656 34805-19-1 CAS No. 34805-19-1

34805-19-1

Cat. No.: B613656
CAS No.: 34805-19-1
M. Wt: 468,49 g/mole
InChI Key:
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Description

The compound with the Chemical Abstracts Service number 34805-19-1 is known as Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester. It is a derivative of the amino acid tyrosine, modified with a tert-butoxycarbonyl protecting group and a benzyl group. This compound is primarily used in peptide synthesis as an intermediate.

Mechanism of Action

Target of Action

The compound 34805-19-1, also known as Boc-O-Benzyl-L-tyrosine hydroxysuccinimide ester , is a biochemical used in proteomics research

Mode of Action

It’s known that this compound is used in proteomics research , suggesting it may interact with proteins or peptides in some way.

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or modification pathways.

Result of Action

As a biochemical used in proteomics research , it may have effects on protein structure or function.

Action Environment

It’s worth noting that the compound should be stored at -20°c , indicating that temperature could be a significant environmental factor affecting its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester typically involves the esterification of Boc-O-benzyl-L-tyrosine with hydroxysuccinimide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an appropriate solvent like dichloromethane or dimethylformamide. The reaction conditions usually require stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester undergoes several types of chemical reactions, including:

    Substitution Reactions: The hydroxysuccinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield Boc-O-benzyl-L-tyrosine and hydroxysuccinimide.

    Deprotection: The tert-butoxycarbonyl and benzyl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) or hydrogenation, respectively.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Hydrolysis Agents: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)

    Deprotection Agents: Trifluoroacetic acid, hydrogen gas with palladium on carbon catalyst

Major Products Formed

    Amides: Formed from substitution reactions with amines

    Boc-O-benzyl-L-tyrosine: Formed from hydrolysis

    L-tyrosine: Formed from deprotection

Scientific Research Applications

Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a key intermediate in the synthesis of peptides and proteins by facilitating the formation of amide bonds. This compound is also used in the development of pharmaceuticals, where it aids in the synthesis of peptide-based drugs. Additionally, it finds applications in the study of enzyme-substrate interactions and protein engineering .

Comparison with Similar Compounds

Similar Compounds

  • Boc-L-tyrosine hydroxysuccinimide ester
  • Boc-L-phenylalanine hydroxysuccinimide ester
  • Boc-L-tryptophan hydroxysuccinimide ester

Uniqueness

Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester is unique due to the presence of the benzyl group, which provides additional steric protection and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides where selective protection and deprotection steps are crucial. Compared to similar compounds, it offers enhanced reactivity and selectivity, making it a valuable tool in peptide chemistry .

Properties

CAS No.

34805-19-1

Molecular Formula

C25H28N2O7

Molecular Weight

468,49 g/mole

Origin of Product

United States

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